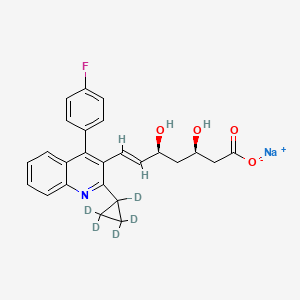

Pitavastatin-d5 Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pitavastatin-d5 (sodium) is a deuterated form of pitavastatin, a member of the statin class of medications used to lower lipid levels and reduce the risk of cardiovascular diseases. Statins work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the synthesis of cholesterol in the liver . Pitavastatin-d5 (sodium) is specifically labeled with deuterium, which can be used in various scientific studies to track the metabolism and distribution of the drug in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pitavastatin-d5 (sodium) involves several steps, starting with the cyclization of 2-amino-4’-fluorobenzophenone with 3-cyclopropyl-3-oxopropionic acid methyl ester in the presence of sulfuric acid in refluxing acetic acid or methanesulfonic acid in refluxing benzene . The resulting intermediate undergoes further reactions, including reduction and esterification, to form the final product.

Industrial Production Methods

Industrial production of pitavastatin-d5 (sodium) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization and chromatography to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Pitavastatin-d5 (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.

Substitution: Substitution reactions can occur at various positions on the aromatic ring or the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of pitavastatin-d5 (sodium) can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Pitavastatin-d5 (sodium) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of pitavastatin.

Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of pitavastatin in various organisms.

Medicine: Utilized in clinical research to understand the efficacy and safety of pitavastatin in treating hyperlipidemia and preventing cardiovascular diseases.

Industry: Applied in the pharmaceutical industry for the development and quality control of pitavastatin formulations

Mechanism of Action

Pitavastatin-d5 (sodium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition reduces the production of mevalonic acid from hydroxymethylglutaryl-coenzyme A, leading to a decrease in cholesterol synthesis. The reduction in cholesterol levels results in a compensatory increase in the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .

Comparison with Similar Compounds

Similar Compounds

Pitavastatin-d5 (sodium) is similar to other statins, including:

- Atorvastatin

- Pravastatin

- Rosuvastatin

- Fluvastatin

- Lovastatin

Uniqueness

Pitavastatin-d5 (sodium) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Additionally, pitavastatin has been shown to have a favorable safety profile with fewer muscle-related side effects compared to other statins .

Properties

Molecular Formula |

C25H23FNNaO4 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i5D2,6D2,16D; |

InChI Key |

NBDQGOCGYHMDSJ-JVDMFWQQSA-M |

Isomeric SMILES |

[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)([2H])[2H])[2H].[Na+] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.